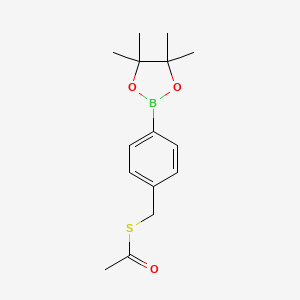
S-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl ethanethioate
Descripción general
Descripción
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, also known as Pinacolborane, is a chemical compound with the empirical formula C6H13BO2 . It is commonly used in the synthesis of various organic and inorganic compounds .
Synthesis Analysis
This compound can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular weight of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is 127.98 . The compound contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure .Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo several types of reactions. For instance, it can react with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
The compound has a refractive index of 1.396 (lit.) and a boiling point of 42-43 °C/50 mmHg (lit.) . Its density is 0.882 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Borylation of Alkylbenzenes
This compound can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is crucial in the synthesis of various organic compounds.
Hydroboration of Alkynes and Alkenes
It can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This reaction is a cornerstone in the field of organic chemistry, allowing for the formation of boron-substituted organic compounds.
Coupling with Aryl Iodides
The compound can be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . This reaction is a key step in many synthetic routes to complex organic molecules.
Asymmetric Hydroboration
It can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This is a valuable method for the synthesis of chiral molecules, which are important in pharmaceuticals and other areas.
Borylation of Arenes
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a related compound, can be used as a reagent to borylate arenes . This reaction is useful in the synthesis of aryl boronic esters, which are important intermediates in organic synthesis.
Preparation of Fluorenylborolane
It can also be used to prepare fluorenylborolane . Fluorenylborolane is a useful intermediate in the synthesis of various organic compounds.
Synthesis of Conjugated Copolymers
This compound can be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers have applications in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics.
Stability Studies of Boronate Esters
As a model compound, it can be used in the study of the stability of boronate esters in different alcohols using the LCMS technique . This is important in understanding the behavior of these compounds under various conditions.
Mecanismo De Acción
Mode of Action
Boronic acid derivatives are generally known to form reversible covalent bonds with proteins, which can alter the function of these proteins .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of S-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Ethanethioate. Specific details about how these factors affect this compound are currently unknown .
Propiedades
IUPAC Name |
S-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3S/c1-11(17)20-10-12-6-8-13(9-7-12)16-18-14(2,3)15(4,5)19-16/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHSNMZAFCBVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl ethanethioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)
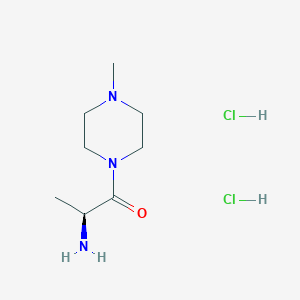
ammonium iodide](/img/structure/B3326269.png)
![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)

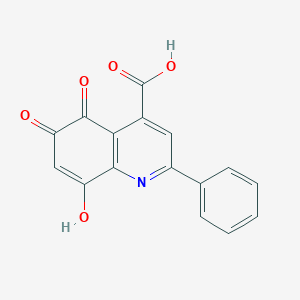
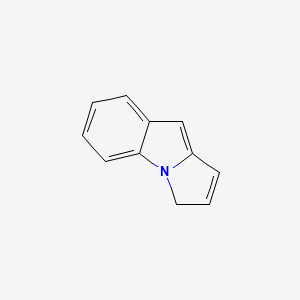
![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)
![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)
![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B3326324.png)
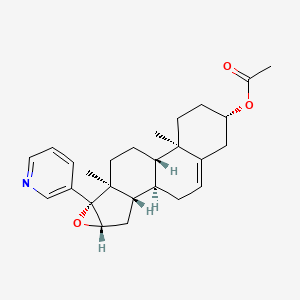

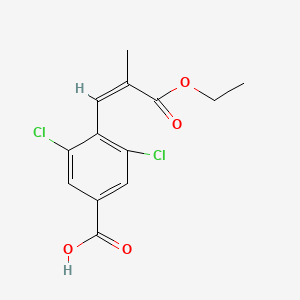
![2,2-Dimethylpropanoyloxymethyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3326368.png)